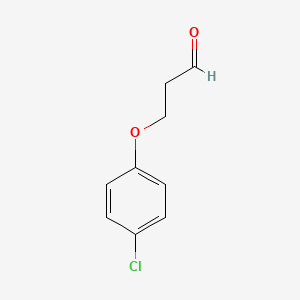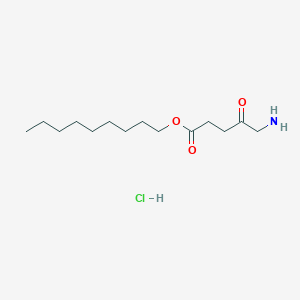
5-Aminolevulinic acid nonyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminolevulinic acid nonyl ester hydrochloride is a derivative of 5-aminolevulinic acid, a naturally occurring compound involved in the biosynthesis of heme, chlorophyll, and vitamin B12. This esterified form is often used in photodynamic therapy and other medical applications due to its enhanced lipophilicity, which allows for better cellular uptake and distribution.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminolevulinic acid nonyl ester hydrochloride typically involves the esterification of 5-aminolevulinic acid with nonanol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
5-Aminolevulinic acid nonyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.
Reduction: Reduction reactions can convert the ester back to its parent acid form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed
Protoporphyrin IX: Formed through oxidation.
5-Aminolevulinic acid: Formed through reduction.
Various substituted esters: Formed through substitution reactions.
科学的研究の応用
5-Aminolevulinic acid nonyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of porphyrins and other complex molecules.
Biology: Studied for its role in cellular metabolism and its effects on cell growth and differentiation.
Medicine: Widely used in photodynamic therapy for the treatment of various cancers and skin conditions. It is also used in fluorescence-guided surgery to visualize malignant tissues.
Industry: Employed in the production of agricultural chemicals and as a growth promoter for plants.
作用機序
The mechanism of action of 5-aminolevulinic acid nonyl ester hydrochloride involves its conversion to protoporphyrin IX within cells. Protoporphyrin IX is a potent photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS). These ROS cause cellular damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and organelles, leading to the selective destruction of malignant cells.
類似化合物との比較
Similar Compounds
5-Aminolevulinic acid: The parent compound, less lipophilic and has lower cellular uptake.
Hexaminolevulinate: Another esterified form with a hexyl group, used in similar applications but with different pharmacokinetics.
Methyl aminolevulinate: Used in photodynamic therapy, with different absorption and distribution properties.
Uniqueness
5-Aminolevulinic acid nonyl ester hydrochloride is unique due to its enhanced lipophilicity, which allows for better penetration into cells and tissues. This property makes it particularly effective in photodynamic therapy and other medical applications where cellular uptake is crucial.
特性
分子式 |
C14H28ClNO3 |
|---|---|
分子量 |
293.83 g/mol |
IUPAC名 |
nonyl 5-amino-4-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C14H27NO3.ClH/c1-2-3-4-5-6-7-8-11-18-14(17)10-9-13(16)12-15;/h2-12,15H2,1H3;1H |
InChIキー |
APVSTDKRIFAPQC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC(=O)CCC(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


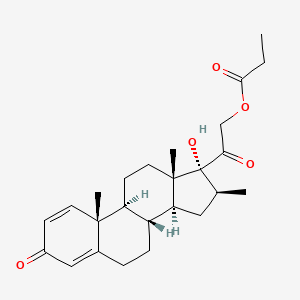

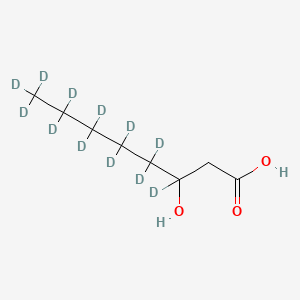
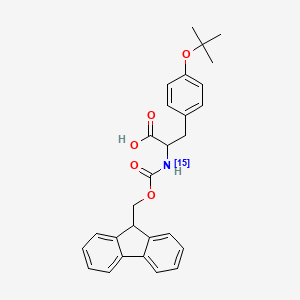
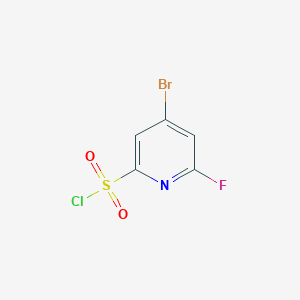
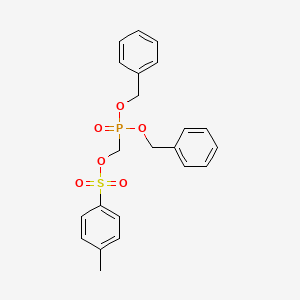



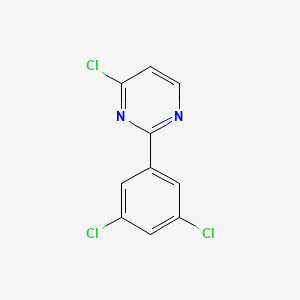


![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
